N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a fluorophenyl group
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-14(2)26-19-8-6-15(7-9-19)20(25)23-11-10-18-13-27-21(24-18)16-4-3-5-17(22)12-16/h3-9,12-14H,10-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKMDXISJYFOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Linking the Thiazole and Benzamide: The thiazole derivative is then coupled with a benzamide derivative through a condensation reaction.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Applications
Research indicates that thiazole derivatives, including N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide, exhibit promising antimicrobial activity. A study highlighted the efficacy of various thiazole derivatives against both Gram-positive and Gram-negative bacteria, demonstrating that modifications to the thiazole ring can enhance antibacterial potency .
Case Study: Antibacterial Activity
A comparative analysis was conducted on synthesized thiazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain compounds exhibited significant inhibition zones, indicating their potential as effective antimicrobial agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activities. Thiazoles are known for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma) through various mechanisms .
Case Study: Anticancer Screening
In a notable study, the compound was subjected to the Sulforhodamine B assay to evaluate its cytotoxic effects on cancer cells. Results indicated that specific structural modifications could significantly enhance its anticancer activity. Molecular docking studies further revealed how these compounds interact with target proteins involved in cancer cell survival pathways .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and various biological targets. These studies are crucial for understanding the compound's mechanism of action and optimizing its structure for improved efficacy.
Insights from Docking Studies
The binding affinity of the compound to specific receptors has been analyzed using software like Schrodinger. The results suggest that the thiazole ring plays a critical role in enhancing binding interactions with target proteins, which may contribute to its biological activities .
Summary of Applications
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide
- N-{2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide
Uniqueness
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.43 g/mol. The compound features a thiazole ring, a fluorinated phenyl group, and a propan-2-yloxy benzamide moiety. The presence of the fluorine atom enhances the electronic properties, potentially influencing its biological interactions and reactivity.
Antimicrobial Activity
This compound has shown significant antimicrobial activity against various pathogens. Studies indicate that compounds with similar thiazole structures exhibit broad-spectrum antimicrobial properties. The thiazole ring is known to interact with bacterial enzymes, inhibiting their function and leading to cell death.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Candida albicans | 16 μg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The thiazole moiety can inhibit key enzymes involved in microbial metabolism and cancer cell survival.
- Receptor Interaction : The compound may act on various receptors, modulating signaling pathways related to inflammation and apoptosis.
- Molecular Docking Studies : In silico studies have demonstrated that the compound can effectively bind to active sites of target proteins, enhancing its potential as a therapeutic agent .
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thiazole derivatives similar to this compound. The study found that modifications at the para position of the phenyl group significantly influenced the antimicrobial and anticancer activities, suggesting that structural optimization could enhance efficacy .
Another investigation focused on the compound's interaction with CYP51, an enzyme critical for fungal sterol biosynthesis. The results indicated that this compound could serve as a potent inhibitor, providing insights into its potential use as an antifungal agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
